molecular formula C22H24N6O4 B6418784 ethyl 5-amino-1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate CAS No. 1134709-56-0

ethyl 5-amino-1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B6418784
CAS No.: 1134709-56-0
M. Wt: 436.5 g/mol
InChI Key: OBTKJOLUESFIMG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole moiety. This structure is substituted with a 3,4-dimethoxyphenyl group at position 2, methyl groups at positions 3 and 5 of the pyrazolo-pyrimidine ring, and an ethoxycarbonyl-aminopyrazole side chain.

Properties

IUPAC Name

ethyl 5-amino-1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-6-32-22(29)15-11-24-27(20(15)23)18-9-12(2)25-21-13(3)19(26-28(18)21)14-7-8-16(30-4)17(10-14)31-5/h7-11H,6,23H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTKJOLUESFIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s unique features include:

  • 2-(3,4-Dimethoxyphenyl) substituent: Electron-donating methoxy groups contrast with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) in analogs like MK49 (5-(3,5-dinitrophenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one) and MK76 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) . Methoxy groups enhance solubility in polar solvents compared to nitro groups, as seen in compounds 15a (5-ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile) and 16a (9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) .

Physical Properties

Compound Melting Point (°C) Solubility Profile Reference
Target Compound Not Reported Likely polar organic solvents
MK49 (5-(3,5-dinitrophenyl) derivative) 297 Low (nitro groups reduce solubility)
MK76 (bis(trifluoromethyl) derivative) 308 Low (lipophilic substituents)
15a (4-fluorophenyl analog) 194–196 Moderate (THF-soluble)
3a (pyrazolo[1,5-a]pyrimidin-7-one) Not Reported Aqueous-alcohol medium

Research Findings and Data Tables

Table 1: Substituent Impact on Melting Points and Reactivity

Substituent Type Example Compound Melting Point (°C) Reactivity Notes
Electron-donating (methoxy) Target Compound Not Reported Higher solubility, moderate steric hindrance
Electron-withdrawing (NO₂) MK49 297 Reduced solubility, high thermal stability
Halogen (F, Cl) 15a (4-fluorophenyl) 194–196 Moderate reactivity in cyclization
Trifluoromethyl (CF₃) MK76 308 High lipophilicity, low polarity

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